(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H18FN3O5S and its molecular weight is 455.46. The purity is usually 95%.
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Scientific Research Applications
GPIIb/IIIa Integrin Antagonists
A study by Hayashi et al. (1998) detailed the development of a potent and orally active fibrinogen receptor antagonist, which features a trisubstituted beta-amino acid residue. This compound exhibited significant human platelet aggregation inhibitory activity and showed promise for antithrombotic treatment, especially in the acute phase. The research emphasizes the utility of certain chemical motifs in designing peptidomimetics with restricted conformational flexibility, potentially relevant to the compound (Hayashi et al., 1998).
Synthesis of Heterocyclic Compounds
Mohamed (2014) reported on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were obtained through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate, showcasing a method for creating complex heterocycles that could have a variety of applications in material science and pharmaceutical research (Mohamed, 2014).
Metal-Ion Sensing
Belfield et al. (2010) investigated a fluorene derivative for its sensitivity and selectivity to Zn(2+) ions, demonstrating its potential in ratiometric fluorescence detection and imaging. The study highlights the application of specific chemical structures in developing sensors for metal ions, which could be relevant for environmental monitoring, biomedical imaging, and diagnostic applications (Belfield et al., 2010).
Fluoroionophores Development
Hong et al. (2012) described the synthesis of fluoroionophores based on diamine-salicylaldehyde derivatives for specific metal ion detection. The research contributes to the understanding of how various chemical modifications can tailor the specificity and sensitivity of compounds towards particular metal ions, which could find applications in chemical sensing technologies (Hong et al., 2012).
Anticancer Agent Synthesis
Research on new benzothiazole acylhydrazones as anticancer agents by Osmaniye et al. (2018) explored the antitumor properties of benzothiazole derivatives, emphasizing the impact of specific substitutions on the BT scaffold to modulate antitumor activity. This study underscores the potential medicinal applications of compounds with benzothiazole cores, possibly including derivatives similar to the one inquired about (Osmaniye et al., 2018).
Properties
IUPAC Name |
ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-4-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O5S/c1-2-31-19(29)12-25-20-15(23)7-4-8-16(20)32-22(25)24-21(30)13-5-3-6-14(11-13)26-17(27)9-10-18(26)28/h3-8,11H,2,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLSRXZEUDBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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